molecular formula C10H16O5 B3048371 Diethyl 2-methyl-3-oxopentanedioate CAS No. 16631-18-8

Diethyl 2-methyl-3-oxopentanedioate

Cat. No.: B3048371
CAS No.: 16631-18-8
M. Wt: 216.23 g/mol
InChI Key: FCKSNVVXZMPTAQ-UHFFFAOYSA-N
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Description

Diethyl 2-methyl-3-oxopentanedioate is an organic compound with the molecular formula C10H16O5. It is a diester derivative of 2-methyl-3-oxopentanedioic acid and is commonly used in organic synthesis due to its versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-methyl-3-oxopentanedioate can be synthesized through the esterification of 2-methyl-3-oxopentanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and ethanol mixture, followed by purification through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-methyl-3-oxopentanedioate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-methyl-3-oxopentanedioate has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl 2-methyl-3-oxopentanedioate involves its reactivity as an electrophile due to the presence of ester groups. It can undergo nucleophilic attack, leading to the formation of various products depending on the reaction conditions and reagents used. The molecular targets and pathways involved are primarily determined by the specific reactions it undergoes in different applications.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: Similar in structure but lacks the methyl group at the 2-position.

    Diethyl oxalate: Contains two ester groups but has a simpler structure with no additional substituents.

    Diethyl succinate: Similar ester functionality but with a different carbon backbone.

Uniqueness

Diethyl 2-methyl-3-oxopentanedioate is unique due to the presence of the methyl group at the 2-position, which influences its reactivity and the types of products formed in chemical reactions. This structural feature makes it a valuable intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

diethyl 2-methyl-3-oxopentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O5/c1-4-14-9(12)6-8(11)7(3)10(13)15-5-2/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKSNVVXZMPTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C(C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448444
Record name Diethyl 2-methyl-3-oxopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16631-18-8
Record name Diethyl 2-methyl-3-oxopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This compound was synthesized according to U.S. Pat. No. 6,833,471. To 20 mL of dry THF that had been purged with Ar(gas) was added diethyl 3-oxopentanedioate (5 mL, 27.54 mmol) and the solution was cooled to −15° C. prior to the dropwise addition of LDA (2M) (15 mL, 30 mmol). The reaction was maintained under Ar(gas) at −15° C., and MeI (3 mL, 48.2 mmol) was added slowly. The reaction was allowed to reach room temperature gradually over 3 hours, and the stirring was continued overnight. After 18 hours, the reaction mixture was poured into 140 mL of a 1:1 mixture of 0.5 N HCl (aq) and Et2O. The organic layer was separated, and the aqueous layer was extracted twice with Et2O (15 mL×2). The organic layers were combined, washed with brine, dried (MgSO4) and concentrated to give an yellow oil, which was flash chromatography purified (SiO2, Hexane:EtOAc=8:2 (v:v)) to afford a colorless/light yellow oil as the title compound. (1.37 g, 23% yield). MW m/z: 215.3 (MW−1, low intensity). 1H NMR (CDCl3, 300 Hz) δ ppm 4.20 (q, 4H), 3.68 (q, 1H), 3.60 (dd, 2H), 1.37 (d, 3H), 1.26 (t, 6H).
Quantity
5 mL
Type
reactant
Reaction Step One
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Quantity
15 mL
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reactant
Reaction Step Two
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Quantity
3 mL
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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Yield
23%

Synthesis routes and methods II

Procedure details

To a solution of diethyl 3-oxopentanedioate (23.2 g, 114.8 mmol) in tetrahydrofuran (100 mL) was added sodium hydride (60%, 4.8 g, 120.5 mmol) at 0° C., and the reaction mixture was stirred at RT for 30 mins, followed by the addition of iodomethane (7.15 ml, 114.8 mmol). The reaction mixture was stirred at RT for 48 h, quenched with water (500 mL) and extracted with ethyl acetate (500 mL×3). The organic layers were separated, combined, washed with water (200 mL) and brine (200 mL), dried over sodium sulfate, filtered and concentrated. The residue was purified by silica gel column (petroleum ether: ethyl acetate=20:1) to get the title compound as a colorless oil (9 g, 36%). MS (ES+) C10H16O5 requires: 216. found: 217 [M+H]+.
Quantity
23.2 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.15 mL
Type
reactant
Reaction Step Two
Yield
36%

Synthesis routes and methods III

Procedure details

To 40 mL of 300 mM potassium phosphate buffer, pH=6.5, containing NaCl (100 mM), DMSO (3% v:v), glucose (200 mM), and glycerol (10% v:v), 40 mM of 2-methyl-3-ketoketoglutarate diethyl ester was added along with 100 mg of lyophilized KRED 1008 and 30 mg of glucose dehydrogenase. The reaction mixture was incubated for 48 hours at 37° C. Gas chromatographic analysis showed that the yield of hydroxy diester product was greater than 80%. The product was isolated by extraction of the reaction mixture with ethyl acetate and purification using silica gel chromatography. Isolated yield was in the range of 85–95%.
Name
potassium phosphate
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-methyl-3-ketoketoglutarate diethyl ester
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step Two
[Compound]
Name
hydroxy diester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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